molecular formula C9H18Cl2N4 B1486124 N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride CAS No. 2206971-01-7

N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride

Cat. No. B1486124
CAS RN: 2206971-01-7
M. Wt: 253.17 g/mol
InChI Key: NHNBFLQRWDBONW-UHFFFAOYSA-N
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Description

“N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine” is a chemical compound with the linear formula C9H16N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, it is noted that similar compounds have been used in the development of ATR inhibitors .

Safety and Hazards

This compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It is recommended to avoid release to the environment and take precautionary measures against skin and eye contact .

Future Directions

The compound and its derivatives could be used as building blocks in medicinal chemistry . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

N,N-dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-12(2)7-8-5-9-6-10-3-4-13(9)11-8;;/h5,10H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBFLQRWDBONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NN2CCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 2
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 3
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 5
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride

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